
Naratriptán
Descripción general
Descripción
El Naratriptán es un fármaco triptán que se utiliza principalmente para el tratamiento de las cefaleas migrañosas. Es un agonista selectivo para el subtipo de receptor 5-hidroxitriptamina 1, específicamente dirigido a los receptores 5-HT1B y 5-HT1D . Este compuesto es conocido por su eficacia para aliviar los síntomas de los ataques agudos de migraña, incluyendo dolores de cabeza intensos y palpitantes que a menudo se acompañan de náuseas y sensibilidad a la luz y al sonido .
Aplicaciones Científicas De Investigación
Acute Treatment of Migraines
Naratriptan is predominantly used for the acute treatment of migraine attacks . Clinical studies have demonstrated its effectiveness in providing relief from moderate to severe headache pain.
Efficacy Data
A randomized, double-blind, placebo-controlled study evaluated naratriptan at doses of 2.5 mg, 1 mg, and 0.25 mg against placebo. The results showed that:
- 68% of patients treated with 2.5 mg reported headache relief within 4 hours.
- Comparatively, 57% with 1 mg, 39% with 0.25 mg, and 33% with placebo experienced similar relief (p < 0.001) .
The study also noted that the higher dose maintained efficacy over time without requiring rescue medication, indicating that naratriptan is effective not only for immediate relief but also for sustained management of migraine symptoms.
Preventive Treatment of Chronic Migraines
Recent studies have explored the role of naratriptan in the preventive treatment of chronic migraines , particularly in patients who are refractory to other treatments.
Case Study Insights
In a study involving 27 patients with chronic migraines resistant to conventional therapies, naratriptan was administered at a dose of 2.5 mg twice daily for a duration of six months:
- The frequency of headache days significantly decreased from an average of 24.1 days at baseline to 15.3 days after two months (P < .001).
- After six months, the average dropped to 9.1 days , and by one year, it further reduced to 7.3 days (P < .001) .
Additionally, 65% of patients reverted to an episodic pattern of migraine after six months, indicating that naratriptan may effectively convert chronic migraines into less frequent episodes.
Pharmacological Mechanism
Naratriptan acts primarily through its agonistic effects on serotonin receptors:
- It exhibits high affinity for 5-HT1B and 5-HT1D receptors , mediating vasoconstriction in cranial blood vessels and inhibiting trigeminal nerve activity.
- Studies have shown that naratriptan selectively suppresses trigeminovascular afferent activity, contributing to its antimigraine effects .
Summary Table: Efficacy and Safety Profile
Application | Dose | Efficacy (%) | Side Effects | Notes |
---|---|---|---|---|
Acute Migraine Treatment | 2.5 mg | 68% | Similar to placebo | Effective within 4 hours |
Preventive Chronic Migraine | 2.5 mg BID | Significant reduction in headache days | No intolerability reported | Effective in chronic cases refractory to other treatments |
Mecanismo De Acción
El naratriptán ejerce sus efectos uniéndose selectivamente a los receptores 5-HT1B y 5-HT1D. El mecanismo implica:
Vasoconstricción: La activación de los receptores 5-HT1B en los vasos sanguíneos craneales provoca vasoconstricción, lo que ayuda a aliviar los síntomas de la migraña.
Inhibición de la Liberación de Neurotransmisores: La activación de los receptores 5-HT1D inhibe la liberación de neuropéptidos proinflamatorios, reduciendo la inflamación y el dolor.
Modulación de las Vías del Dolor: El this compound también modula las vías del dolor en el tronco encefálico, lo que contribuye a sus efectos antimigrañosos.
Análisis Bioquímico
Biochemical Properties
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists . Naratriptan has only a weak affinity for 5-HT 1A, 5-HT 5A, and 5-HT 7 receptors and no significant affinity or pharmacological activity at 5-HT 2, 5-HT 3 or 5-HT 4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .
Cellular Effects
Naratriptan’s action in humans correlates with the relief of migraine headache . In addition to causing vasoconstriction, experimental data from animal studies show that Naratriptan also activates 5-HT 1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of Naratriptan in humans .
Molecular Mechanism
The efficacy of Naratriptans and other triptans is believed to be due to their activity as 5-HT (serotonin) agonists . Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .
Temporal Effects in Laboratory Settings
Frovatriptan and Naratriptan, for example, have a longer half-life and therefore a delayed onset of action and prolonged duration compared with the other triptans, which are fast acting, with a rapid dose-dependent efficacy and higher risk of adverse events and migraine recurrence .
Dosage Effects in Animal Models
While there is limited information available on the effects of Naratriptan dosage in animal models, it is known that Naratriptan is used in the acute treatment of migraine attacks in adults . The dosage and its effects would likely vary depending on the specific animal model and the parameters of the study.
Metabolic Pathways
Naratriptan is primarily metabolized in the liver. In vitro, Naratriptan is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites .
Transport and Distribution
The steady-state volume of distribution of Naratriptan is 170 L This suggests that Naratriptan is widely distributed throughout the body
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El naratriptán se sintetiza a través de un proceso de varios pasos que implica la formación de su núcleo indol y su posterior funcionalización. Los pasos clave incluyen:
Formación del Núcleo Indol: La síntesis comienza con la formación del núcleo indol a través de una síntesis de indol de Fischer u otros métodos adecuados.
Funcionalización: El núcleo indol se funcionaliza entonces con varios sustituyentes, incluyendo el anillo piperidina y el grupo etanesulfonamida.
Ensamblaje Final: El paso final implica el acoplamiento del indol funcionalizado con el derivado de piperidina para formar this compound
Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:
Optimización de las Condiciones de Reacción: Las condiciones de reacción como la temperatura, la presión y la elección del disolvente se optimizan para maximizar el rendimiento y la pureza.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización, la cromatografía o la destilación para obtener el producto final con alta pureza
3. Análisis de las Reacciones Químicas
Tipos de Reacciones: El this compound experimenta diversas reacciones químicas, entre ellas:
Oxidación: El this compound puede oxidarse utilizando reactivos como la cloramina-T en presencia de un catalizador de cloruro de paladio(II).
Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales del this compound, aunque los ejemplos específicos son menos comunes.
Reactivos y Condiciones Comunes:
Oxidación: Cloramina-T, cloruro de paladio(II), condiciones alcalinas.
Reducción: Agentes reductores comunes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Diversos electrófilos y nucleófilos dependiendo de la sustitución deseada.
Productos Principales:
Productos de Oxidación: Derivados N-óxido del this compound.
Productos de Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
4. Aplicaciones de la Investigación Científica
El this compound tiene varias aplicaciones de investigación científica, incluyendo:
Análisis De Reacciones Químicas
Types of Reactions: Naratriptan undergoes various chemical reactions, including:
Oxidation: Naratriptan can be oxidized using reagents such as chloramine-T in the presence of palladium(II) chloride catalyst.
Reduction: Reduction reactions can be performed to modify the functional groups on naratriptan, although specific examples are less commonly reported.
Substitution: Substitution reactions can be used to introduce different substituents onto the indole core or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Chloramine-T, palladium(II) chloride, alkaline conditions.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: N-oxide derivatives of naratriptan.
Substitution Products: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
El naratriptán pertenece a la clase de fármacos triptán, que incluye varios otros compuestos con mecanismos de acción similares. Algunos de los compuestos similares incluyen:
Sumatriptán: El primer triptán desarrollado, conocido por su rápida aparición de acción pero con una vida media más corta en comparación con el this compound
Rizatriptán: Conocido por su rápida absorción y alta eficacia en el tratamiento de la migraña.
Zolmitriptán: Similar al this compound pero con un perfil farmacocinético ligeramente diferente.
Eletriptán: Tiene una vida media más larga y una mayor biodisponibilidad oral en comparación con el sumatriptán.
Frovatriptán: Conocido por su larga vida media, lo que lo hace adecuado para el alivio prolongado de la migraña.
Singularidad del this compound: El this compound es único entre los triptanes debido a su vida media más larga, lo que proporciona un alivio sostenido de los síntomas de la migraña. También tiene una tasa de recurrencia de las cefaleas más baja en comparación con otros triptanes .
En conclusión, el this compound es un compuesto valioso en el tratamiento de la migraña, con un mecanismo de acción bien definido y varias aplicaciones de investigación científica. Sus propiedades farmacocinéticas únicas lo convierten en una opción preferida para muchos pacientes que sufren de migraña.
Actividad Biológica
Naratriptan is a selective agonist for the serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, and is primarily used in the treatment of migraine. This article provides a detailed overview of its biological activity, pharmacological profile, clinical efficacy, and relevant research findings.
Pharmacological Profile
Naratriptan (chemical name: N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethane-sulphonamide) exhibits a high affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction of intracranial blood vessels and inhibition of trigeminal nerve activity, respectively. The following table summarizes its receptor affinity and biological effects:
Receptor Type | Affinity (pKi) | Effect |
---|---|---|
5-HT1B | 8.7 ± 0.03 | Vasoconstriction of cerebral arteries |
5-HT1D | 8.3 ± 0.1 | Inhibition of trigeminal nerve activity |
In animal studies, naratriptan demonstrated significant vasoconstrictive effects on the carotid arterial bed, with an effective dose (CD50) of approximately 19 µg/kg in anesthetized dogs. Additionally, it selectively inhibits neurogenic plasma protein extravasation in the dura mater in rats, indicating its potential to mitigate migraine symptoms by reducing inflammation .
Bioavailability
Naratriptan shows high oral bioavailability, with reported values of 71% in rats and 95% in dogs. This characteristic makes it a viable candidate for oral administration as an anti-migraine agent .
Acute Treatment
In clinical trials comparing naratriptan to placebo, the compound has been shown to provide effective relief from acute migraine attacks. A randomized double-blind study involving over 580 patients indicated that naratriptan at a dose of 2.5 mg resulted in headache relief within four hours for approximately 68% of patients, compared to only 33% for placebo .
The efficacy was maintained over longer periods, with significant reductions in clinical disability and associated symptoms such as nausea and photophobia. Importantly, adverse events were comparable to placebo, affirming naratriptan's safety profile .
Preventive Treatment
Naratriptan has also been evaluated for its preventive role in chronic migraines. A study involving 27 patients with chronic migraines refractory to other treatments showed significant reductions in headache frequency after two months (15.3 days vs. 24.1 days at baseline) and continued improvement over one year . The following table summarizes the outcomes:
Time Point | Headache Days (Mean) | P-value |
---|---|---|
Baseline | 24.1 | - |
2 Months | 15.3 | <0.001 |
6 Months | 9.1 | <0.001 |
1 Year | 7.3 | <0.001 |
Of note, about 65% of patients reverted to an episodic pattern of migraine after six months of daily naratriptan use .
Case Studies
In a pilot study focused on pure menstrual migraine (PMM), women taking naratriptan experienced a decrease in PMM attacks from an average of 3.5 to 1.6 per cycle over three months, with a responder rate (≥50% reduction) of 61.4% .
Propiedades
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVXSZCKVJAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023354 | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.14e-01 g/L | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121679-13-8 | |
Record name | Naratriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naratriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C (hydrochloride salt) | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.